(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid
Description
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is a chiral carboxylic acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 4.
- A hydroxyl group at the (2S)-configured carbon.
- A butanoic acid backbone.
This compound serves as a critical intermediate in peptide synthesis and drug development, where its Boc group enables selective deprotection during solid-phase synthesis.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POASMXSJVKADPM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major product is the dipeptide or polypeptide, depending on the reaction conditions and the reactants used.
Scientific Research Applications
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs from Enamine Ltd’s building blocks catalogue, highlighting structural, functional, and application-based differences .
Structural and Functional Comparisons
| Compound Name | Molecular Formula | Mol. Weight | Key Functional Groups | Key Features |
|---|---|---|---|---|
| (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid (Target) | C₉H₁₇NO₅ | 219.24 | Boc-amino, hydroxyl, carboxylic acid | Chiral center at C2; polar due to hydroxyl group. |
| (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | C₁₁H₂₁NO₄ | 231.29 | Boc-amino, methyl branch, carboxylic acid | Branched chain increases lipophilicity; C3 stereochemistry. |
| (2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid | C₁₇H₂₈N₄O₄S | 384.50 | Thiazole, morpholine, methyl carbamoyl, carboxylic acid | Heterocyclic moieties enhance bioavailability; potential kinase inhibition. |
| 2-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetate | C₁₂H₂₁NO₄ | 243.30 | Boc-piperidine, ester | Rigid piperidine ring; ester group increases metabolic instability. |
Key Findings from Comparative Analysis
Stereochemical and Backbone Variations
- The target compound’s C2 hydroxyl group distinguishes it from the (3S)-3-Boc-amino-4-methylpentanoic acid, which has a methyl branch at C4. This branch increases lipophilicity (logP ~1.8 vs. target’s ~0.5), favoring membrane permeability in hydrophobic environments .
- The thiazole- and morpholine-containing analog introduces aromatic and tertiary amine motifs, broadening pharmacological applicability (e.g., kinase inhibitors) but increasing molecular weight (384.50 vs.
Functional Group Impact on Reactivity
- The Boc group in all compounds ensures amine protection, but the piperidine-containing analog ’s ester group is prone to hydrolysis compared to the stable carboxylic acid in the target compound .
- The hydroxyl group in the target compound enhances aqueous solubility (~25 mg/mL vs. <10 mg/mL for the methyl-branched analog), critical for aqueous-phase reactions .
Biological Activity
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid, commonly referred to as a tert-butoxycarbonyl-protected amino acid, plays a significant role in organic chemistry, particularly in peptide synthesis. This compound is characterized by its hydroxyl and carboxylic acid functional groups, which contribute to its versatility in various chemical reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
- Molecular Formula : C₉H₁₇N₃O₅
- Molecular Weight : 219.238 g/mol
- CAS Number : 207305-60-0
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the protection of amino acids to facilitate selective reactions in peptide synthesis. The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process.
The primary mechanism by which this compound exerts its biological effects is through the formation of stable amide bonds. This occurs via nucleophilic attack by the amino group on activated carboxylic acids or electrophiles, facilitating peptide bond formation essential for protein synthesis.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anti-inflammatory : Compounds in this class have shown potential in inhibiting inflammatory pathways, such as caspase-1 inhibition .
- Anticancer : Some derivatives exhibit cytotoxic activities against cancer cell lines, indicating potential for therapeutic applications in oncology .
- Antibacterial : Certain synthetic analogs have demonstrated antimicrobial properties against various bacterial strains, suggesting their utility in treating infections .
- Neuroprotective Effects : Research has proposed that related compounds may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatment .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Study : A synthetic butyrolactone derivative exhibited significant cytotoxicity with an IC₅₀ value of 0.3 μg/mL against L1210 cells, demonstrating the potential for developing anticancer agents .
- Neuroprotective Effects : In vivo assays indicated that certain γ-butyrolactones can rescue memory and reduce amyloid-beta levels in mouse models, suggesting their application in Alzheimer’s disease research .
- Antimicrobial Activity : A study reported that a synthetic α-amino-γ-lactone showed excellent antibacterial activity against Streptococcus pyogenes, highlighting the relevance of these compounds in antibiotic development .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
